molecular formula C18H19NO2 B5609338 N-cyclopentyl-2-phenoxybenzamide

N-cyclopentyl-2-phenoxybenzamide

Cat. No.: B5609338
M. Wt: 281.3 g/mol
InChI Key: SAGWZYWXDLXMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-phenoxybenzamide is a synthetic benzamide derivative supplied for research purposes. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Benzamide derivatives are of significant interest in medicinal chemistry and drug discovery due to their potential to interact with various biological targets. Researchers may investigate this specific compound as a potential building block or intermediate in the development of pharmacologically active molecules. Its structure, featuring a cyclopentyl group and a phenoxy moiety, suggests it could be explored for modulating protein-protein interactions or enzyme activity, similar to other compounds in its class. Further laboratory investigation is required to fully elucidate its specific mechanism of action, physicochemical properties, and potential research applications.

Properties

IUPAC Name

N-cyclopentyl-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(19-14-8-4-5-9-14)16-12-6-7-13-17(16)21-15-10-2-1-3-11-15/h1-3,6-7,10-14H,4-5,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGWZYWXDLXMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopentyl-2-phenoxybenzamide typically involves the reaction of 2-phenoxybenzoic acid with cyclopentylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

N-cyclopentyl-2-phenoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy group, using reagents such as halogens or alkylating agents.

Scientific Research Applications

N-cyclopentyl-2-phenoxybenzamide has several scientific research applications:

    Pharmacology: It is used to study the effects on alpha-adrenergic receptors, which are involved in the regulation of blood pressure.

    Biochemistry: The compound is used to investigate biochemical pathways related to blood pressure regulation and vascular function.

    Medicinal Chemistry: Researchers explore its potential as a therapeutic agent for conditions related to blood pressure and vascular health.

    Industrial Applications: It is utilized in the development of new chemical entities and as a reference compound in various analytical techniques.

Mechanism of Action

N-cyclopentyl-2-phenoxybenzamide primarily targets alpha-adrenergic receptors. By blocking these receptors, the compound causes relaxation of the muscle lining the walls of blood vessels, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism involves the disruption of normal constriction of blood vessels, thereby promoting their relaxation and dilation.

Comparison with Similar Compounds

Research Implications

  • Pharmaceutical Design : The cyclopentyl group in the target compound may improve metabolic stability compared to phenyl or cyclohexyl analogs, as smaller rings often resist enzymatic degradation .
  • Materials Science: The phenoxy substituent’s resonance effects could be exploited in designing conjugated polymers or liquid crystals with tailored electronic properties .
  • Synthetic Chemistry : Differences in dihedral angles between analogs (e.g., 88.05° in 2-methyl-N-phenylbenzamide vs. inferred values for the target compound) highlight the role of steric effects in directing reaction pathways .

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